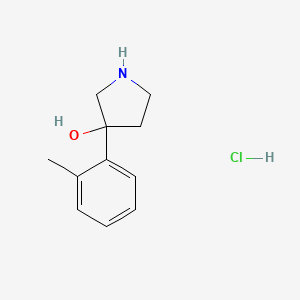

![molecular formula C20H19F3N4O2S B2615688 N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 391938-08-2](/img/structure/B2615688.png)

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

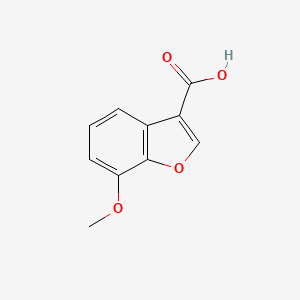

“N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a type of compound that has a benzene ring attached to an amide group . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring. The compound also has a methoxy group (OCH3) and a trifluoromethyl group (CF3), which can significantly affect its chemical properties and biological activity.

Aplicaciones Científicas De Investigación

- The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have explored the use of this compound in radical trifluoromethylation reactions, where it serves as a valuable reagent for introducing CF₃ groups into organic molecules. These reactions enable the synthesis of novel compounds with enhanced biological activity or altered physicochemical properties .

- The trifluoromethyl moiety is a powerful tool for modifying drug molecules. By incorporating it into pharmaceutical compounds, researchers can enhance their metabolic stability, binding affinity, and lipophilicity. This modification often leads to improved drug efficacy and reduced side effects. Therefore, N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide could serve as a building block for designing novel fluorinated drugs .

- Agrochemicals, including herbicides, fungicides, and insecticides, benefit from the incorporation of trifluoromethyl groups. These modifications can enhance the bioavailability and potency of active ingredients, leading to more effective pest control. Researchers may explore the compound’s potential as a precursor for developing environmentally friendly agrochemicals .

- The trifluoromethyl group can alter the surface properties of materials. Researchers have investigated its use in modifying polymers, coatings, and surfaces to achieve desirable characteristics such as water repellency, chemical resistance, and antifouling properties. N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide could contribute to the development of advanced materials with tailored properties .

- Transition metal complexes containing trifluoromethyl ligands have been explored as catalysts for asymmetric hydrogenation reactions. These reactions are essential for synthesizing chiral compounds used in pharmaceuticals and fine chemicals. While the compound itself may not directly serve as a catalyst, its derivatives could inspire the design of new ligands for efficient hydrogenation processes .

- Fluorinated compounds are valuable tools in biological research. By incorporating a trifluoromethyl group, scientists can create fluorescent probes or imaging agents for studying cellular processes, protein interactions, and disease pathways. N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide derivatives may find applications in bioimaging and diagnostics .

Trifluoromethylation Reactions

Fluorinated Pharmaceuticals

Agrochemicals and Crop Protection

Materials Science and Surface Modification

Asymmetric Hydrogenation Catalysts

Biochemical Probes and Imaging Agents

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2S/c1-3-30-19-26-25-17(27(19)15-10-6-7-11-16(15)29-2)12-24-18(28)13-8-4-5-9-14(13)20(21,22)23/h4-11H,3,12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUIFYRHLAJQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2615610.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2615615.png)

![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)

![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)

![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)